Chemical structure and properties of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate
Chemical structure and properties of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate
An In-depth Technical Guide to tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate, a novel spirocyclic β-lactam. While specific data for this exact molecule is not extensively documented in public literature, this document synthesizes information from closely related analogues and established chemical principles to provide a robust profile for researchers in medicinal chemistry and drug development. The guide covers the molecule's core structure, physicochemical properties, a proposed chirospecific synthesis protocol, expected spectroscopic signatures, and its potential applications as a peptidomimetic scaffold. The inherent three-dimensionality and conformational rigidity of this spirocycle make it a compelling building block for escaping the "flatland" of traditional aromatic drug candidates.[1]
Introduction: The Strategic Value of Spirocyclic β-Lactams
In modern drug discovery, there is a significant impetus to develop molecules with high three-dimensional (3D) character to improve selectivity, potency, and pharmacokinetic properties. Spirocycles, compounds containing two rings connected by a single common atom, are exemplary scaffolds in this regard.[1] When combined with the β-lactam motif—a four-membered cyclic amide—the resulting spirocyclic β-lactams offer a unique and conformationally constrained structure.
These scaffolds have garnered significant interest as "peptidomimetics," specifically as potent inducers of β-turns in peptide chains.[2] This ability to mimic secondary protein structures allows for the design of novel therapeutics that can modulate protein-protein interactions, which are often challenging targets. The compound tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate represents a key building block within this chemical class, featuring a fusion of a β-lactam ring with a cyclopentane ring, and a Boc-protecting group for facile integration into synthetic workflows.
Molecular Profile and Physicochemical Properties
The core of the target molecule is the 1-azaspiro[3.4]octane system, where the nitrogen atom is part of the four-membered β-lactam ring and is positioned adjacent to the spirocyclic carbon. This is distinct from isomers such as 2-azaspiro[3.4]octanes and should be noted during structural analysis.
Chemical Structure:
Caption: 2D structure of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate.
Core Identifiers
A definitive CAS number for this specific compound is not readily found in major chemical databases, suggesting it may be a novel research compound. However, its fundamental properties can be calculated from its structure.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | Calculated |
| Molecular Weight | 225.28 g/mol | Calculated |
| IUPAC Name | tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate | IUPAC Nomenclature |
| CAS Number | Not Available | N/A |
Predicted Physicochemical Properties
Experimental data is limited; however, the following properties can be predicted based on the molecule's structure and functional groups.
| Property | Predicted Value / Observation | Rationale |
| Appearance | White to off-white solid | Typical for similar organic compounds of this molecular weight. |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc, Acetone); Insoluble in water. | The large non-polar tert-butyl and spiro-alkane structure dominates the polarity of the amide and carbamate groups. |
| Stability | Stable under neutral conditions. Sensitive to strong acids (Boc deprotection) and strong bases (lactam hydrolysis). | The Boc group is designed to be labile to acid. The strained β-lactam ring is susceptible to nucleophilic attack, especially under basic conditions. |
| logP | ~2.0 - 2.5 | Estimated based on structural fragments, indicating moderate lipophilicity. |
Proposed Chirospecific Synthesis and Mechanistic Insights
While a direct synthesis for this exact molecule is not published, a robust and chirospecific route can be designed based on authoritative methods for analogous spirocyclic β-lactams.[2] The following protocol adapts a reported synthesis that utilizes a proline derivative as the chiral starting material, proceeding through an intramolecular cyclization.
The causality behind this synthetic choice is rooted in achieving high stereochemical control. Starting from a naturally available chiral pool molecule like proline allows for the synthesis of an enantiomerically pure product, which is critical for drug development applications.
Synthesis Workflow
The proposed pathway involves the formation of a key dipeptide intermediate followed by an intramolecular Mitsunobu reaction to construct the strained β-lactam ring.
Caption: Proposed synthetic workflow for tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate.
Detailed Experimental Protocol
This protocol is a self-validating system; successful formation of each intermediate can be confirmed by standard analytical techniques (TLC, LC-MS, NMR) before proceeding to the next step, ensuring overall success.
Step 1: Peptide Coupling
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To a solution of (R)-N-Boc-α-vinylproline (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add glycine methyl ester hydrochloride (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq).
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Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
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Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the dipeptide intermediate.
Step 2: Oxidative Cleavage and Reduction
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Dissolve the dipeptide intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M) and cool to -78 °C.
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Bubble ozone (O₃) through the solution until a persistent blue color is observed.
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Purge the solution with nitrogen gas to remove excess ozone.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) and allow the mixture to warm to room temperature.
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Stir for 12-24 hours until the reaction is complete (monitored by LC-MS).
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Quench the reaction carefully with saturated NaHCO₃ solution and extract with DCM.
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Combine the organic layers, dry over Na₂SO₄, and concentrate to afford the crude hydroxy-ester intermediate, which can often be used without further purification.
Step 3: Intramolecular Mitsunobu Cyclization
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Dissolve the crude hydroxy-ester intermediate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.05 M) under a nitrogen atmosphere.
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Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. Caution: DEAD is toxic and potentially explosive.
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Allow the reaction to stir at room temperature for 3-6 hours.
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Concentrate the reaction mixture and purify directly by column chromatography to isolate the spirocyclic β-lactam ester.
Step 4: Saponification and Decarboxylation
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Dissolve the purified spirocycle (1.0 eq) in a 3:1 mixture of THF and water.
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Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 1-2 hours to effect saponification.
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Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate.
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Concentrate the organic extracts. The resulting carboxylic acid is then dissolved in DMSO containing a catalytic amount of LiCl.
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Heat the mixture to 100-120 °C for 2-4 hours to induce Krapcho decarboxylation.
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After cooling, dilute with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
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Purify by flash chromatography to yield the final target molecule, tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate.
Spectroscopic Characterization Profile
The following table outlines the expected key signals for structural confirmation.
| Technique | Expected Signature | Interpretation |
| ¹H NMR | δ ≈ 1.5 ppm (s, 9H)δ ≈ 1.8-2.5 ppm (m, 6H)δ ≈ 2.8-3.5 ppm (m, 2H) | Singlet for the tert-butyl protons.Complex multiplets for the cyclopentane ring protons.Multiplets for the CH₂ group of the β-lactam ring. |
| ¹³C NMR | δ ≈ 28 ppm (3C)δ ≈ 81 ppm (1C)δ ≈ 170-175 ppm (1C)δ ≈ 150-155 ppm (1C) | tert-butyl methyl carbons.Quaternary carbon of the tert-butyl group.Carbonyl carbon of the β-lactam.Carbonyl carbon of the Boc group. |
| FT-IR | ~1750-1770 cm⁻¹ (strong)~1690-1710 cm⁻¹ (strong) | Characteristic C=O stretch for a strained β-lactam.C=O stretch for the Boc-carbamate group. |
| Mass Spec (ESI+) | m/z = 226.1 [M+H]⁺m/z = 248.1 [M+Na]⁺m/z = 170.1 [M - t-Bu + H]⁺ | Calculated exact mass for protonated and sodiated adducts.Fragment corresponding to the loss of the tert-butyl group. |
Applications in Drug Development
The primary application of tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate is as a constrained scaffold in medicinal chemistry.[3]
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β-Turn Mimetics: The rigid spirocyclic structure is designed to nucleate β-turns in peptide analogues.[2] This is crucial for developing inhibitors of protein-protein interactions where a specific turn conformation is required for binding.
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Novel Chemical Space: As drug discovery moves away from flat, aromatic molecules, scaffolds like this provide access to unexplored areas of chemical space with enhanced 3D features.[1] This can lead to improved target selectivity and better ADME (absorption, distribution, metabolism, and excretion) properties.
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Synthetic Building Block: The Boc-protected nitrogen allows for straightforward deprotection and subsequent elaboration, making it a versatile intermediate for constructing more complex molecules and chemical libraries.
Safety and Handling
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Hazard Classification: While specific toxicology data is unavailable, compounds of this class should be handled with care. Assume it may cause skin and eye irritation.[4]
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Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling.
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Handling Precautions: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry place away from strong acids and bases.
References
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Fiori, K. W., & Lectka, T. (2005). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry. Available at: [Link]
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Chen, C. H., et al. (2011). Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. RSC Publishing. Available at: [Link]
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D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. InTech. Available at: [Link]
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Wang, W., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. ACS Publications. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI. Available at: [Link]
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PubChem. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Dar'in, D., & Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
